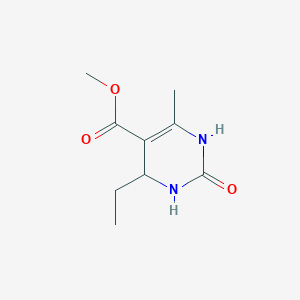![molecular formula C12H9F3N2O2 B2726532 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 1153734-86-1](/img/structure/B2726532.png)
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The trifluoromethyl group is a common functional group in organic chemistry with the formula -CF3. It consists of three fluorine atoms attached to a single carbon atom .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of an aldehyde with a primary amine to form an imine, which is then reacted with a suitable reagent to form the imidazole ring . The trifluoromethyl group can be introduced through various methods, such as the reaction with a trifluoromethylating reagent .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethyl group (-CF3) is a substituent with a high electron-withdrawing capacity, which can significantly influence the chemical properties of the molecule .Chemical Reactions Analysis
Imidazole compounds are known to participate in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and coordination reactions . The trifluoromethyl group can also influence the reactivity of the molecule due to its strong electron-withdrawing nature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” would depend on its specific structure. Imidazole compounds generally have good thermal stability and are soluble in polar solvents . The trifluoromethyl group can increase the acidity of adjacent protons and enhance the lipophilicity of the compound .Applications De Recherche Scientifique
Chemical Interactions and DNA Alteration
The study conducted by Mizuno and Decker (1976) explores the alteration of DNA by compounds structurally related to 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid. They investigated the effects of these compounds on DNA, noting that certain derivatives can bind to DNA and induce alterations, which could have implications for understanding the mechanisms of genetic modification and potential therapeutic applications (Mizuno & Decker, 1976).
Photocatalytic Properties for Environmental Applications
Research by Lu et al. (2021) on coordination complexes involving imidazole derivatives highlighted their potential in environmental applications, specifically in the degradation of organic pollutants. Their work demonstrated that these complexes could serve as efficient photocatalysts for the degradation of dyes, suggesting a possible application of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid in water treatment and pollution control (Lu et al., 2021).
Anticancer Research
Karthikeyan et al. (2017) synthesized derivatives of imidazole carboxylic acids to evaluate their antiproliferative effects against breast cancer cell lines. Their findings suggest that certain derivatives exhibit significant anticancer activity, which points towards the potential of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid in the development of new anticancer agents (Karthikeyan et al., 2017).
Angiotensin II Receptor Antagonism for Hypertension
A study by Yanagisawa et al. (1996) explored imidazole-5-carboxylic acids with various substituents for their ability to antagonize the angiotensin II receptor, a target for hypertension therapy. This research indicates the therapeutic potential of derivatives of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid in treating hypertension (Yanagisawa et al., 1996).
Antimicrobial and Antioxidant Activities
Compounds structurally related to 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid have been evaluated for their antimicrobial and antioxidant activities. Research by Bhat et al. (2016) on triazole derivatives showcased their potential in combating bacterial and fungal infections, as well as their capability to act as antioxidants. This suggests a potential application in the development of new antimicrobial and antioxidant agents (Bhat et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUGKWPGIJLEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)
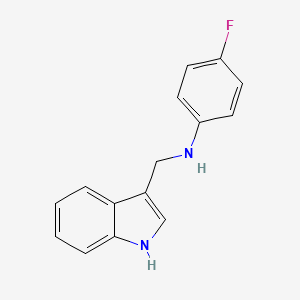
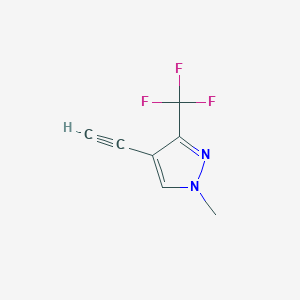
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)

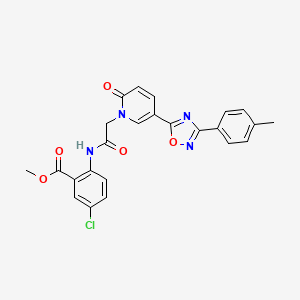
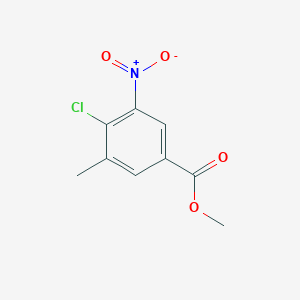
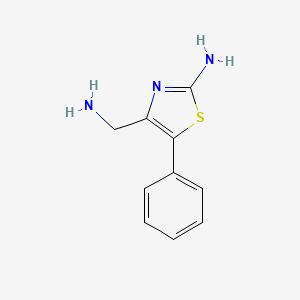
![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)


![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)
